Piperidine, 2-(4-bromophenyl)-5-methoxy-
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Overview
Description
Piperidine, 2-(4-bromophenyl)-5-methoxy-: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-bromophenyl and 5-methoxy substituents on the piperidine ring imparts unique chemical and biological properties to this compound. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and their role as building blocks in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Piperidine, 2-(4-bromophenyl)-5-methoxy- typically begins with the appropriate substituted benzene derivatives and piperidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of Piperidine, 2-(4-bromophenyl)-5-methoxy- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperidine, 2-(4-bromophenyl)-5-methoxy- can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromophenyl group or reduce any oxidized forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the bromophenyl group or the entire molecule.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Piperidine, 2-(4-bromophenyl)-5-methoxy- is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
- It is used in the development of new bioactive molecules for therapeutic applications.
Medicine:
- Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential use in drug development.
- It is investigated for its potential as a central nervous system agent, analgesic, and anti-inflammatory agent.
Industry:
- The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
- It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Piperidine, 2-(4-bromophenyl)-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, if the compound is being investigated for its antimicrobial properties, it may target bacterial cell wall synthesis or protein synthesis pathways.
Comparison with Similar Compounds
- Piperidine, 2-(4-chlorophenyl)-5-methoxy-
- Piperidine, 2-(4-fluorophenyl)-5-methoxy-
- Piperidine, 2-(4-methylphenyl)-5-methoxy-
Comparison:
- Piperidine, 2-(4-bromophenyl)-5-methoxy- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
- The chloro, fluoro, and methyl analogs may have different chemical and biological properties due to the nature of the substituents.
- The bromine atom in Piperidine, 2-(4-bromophenyl)-5-methoxy- can participate in specific interactions, such as halogen bonding, which may not be possible with other substituents.
This detailed article provides a comprehensive overview of Piperidine, 2-(4-bromophenyl)-5-methoxy-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methoxypiperidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-6-7-12(14-8-11)9-2-4-10(13)5-3-9/h2-5,11-12,14H,6-8H2,1H3 |
InChI Key |
KSLMRKMXHHXVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(NC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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